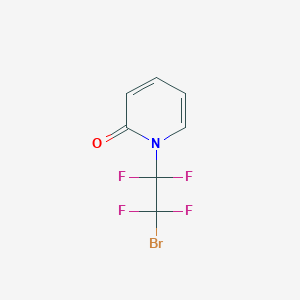

2-Pyridone-N-tetrafluorobromoethane

Description

Historical Context and Evolution of 2-Pyridone Chemistry

The chemistry of 2-pyridones dates back to the early days of heterocyclic chemistry. Initially explored for their fundamental reactivity and tautomeric nature, the scope of 2-pyridone chemistry has expanded dramatically over the decades. Early research focused on understanding the tautomeric equilibrium between the 2-pyridone and its 2-hydroxypyridine (B17775) form, a key feature that governs its reactivity. The development of various synthetic methodologies, including multicomponent reactions, has made a wide array of substituted 2-pyridones readily accessible, paving the way for their exploration in diverse applications. nih.gov

Structural Significance of N-Functionalized 2-Pyridones

The introduction of a substituent at the nitrogen atom of the 2-pyridone ring, creating an N-functionalized 2-pyridone, significantly broadens the chemical space and potential applications of this scaffold. This functionalization allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial in the design of bioactive compounds. N-substituted 2-pyridones are prevalent in a number of pharmaceuticals and biologically active compounds, highlighting their importance in medicinal chemistry. rsc.orgresearchgate.net The ability to introduce a wide variety of substituents at the nitrogen atom provides a powerful tool for modulating properties such as solubility, metabolic stability, and target-binding affinity. rsc.orgachemblock.com

Position of 2-Pyridone-N-tetrafluorobromoethane within Fluoroalkylation Reagent Development

The introduction of fluorinated alkyl groups into organic molecules can have a profound impact on their physicochemical and biological properties. This has led to a surge in the development of new fluoroalkylation reagents. This compound, with its N-linked tetrafluorobromoethyl group, is positioned at the intersection of N-functionalized pyridone chemistry and fluoroalkylation. Its structure suggests its potential as a source of the tetrafluoroethyl radical, a valuable moiety in the synthesis of novel pharmaceuticals and agrochemicals. The development of such reagents is driven by the need for mild and selective methods for the introduction of fluorinated groups, with photocatalysis emerging as a powerful tool in this area.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)13-4-2-1-3-5(13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQXRDFJTIAHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 2 Pyridone N Tetrafluorobromoethane

Synthesis and Physicochemical Properties

The synthesis of N-substituted 2-pyridones can be achieved through various methods, including the N-alkylation of 2-pyridone itself. The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)pyridin-2(1H)-one |

| Synonyms | 2-Pyridone-N-CF2CF2Br |

| CAS Number | 2368872-06-2 |

| Molecular Formula | C7H4BrF4NO |

| Molecular Weight | 274.01 g/mol |

Data sourced from chemical supplier information.

Reactivity and Potential as a Fluoroalkylation Reagent

The key structural feature of this compound is the carbon-bromine bond within the N-tetrafluoroethyl substituent. This bond is expected to be the most reactive site in the molecule under radical conditions. It is plausible that this compound can serve as a precursor to the 1-(2-pyridon-1-yl)-1,1,2,2-tetrafluoroethyl radical.

The generation of this radical could potentially be initiated by various methods, including:

Thermal Initiation: Heating the compound in the presence of a radical initiator.

Photochemical Initiation: Using light to induce homolytic cleavage of the C-Br bond. This approach aligns with the growing interest in photoredox catalysis for fluoroalkylation reactions.

Once generated, the tetrafluoroethyl radical can participate in a variety of transformations, most notably the fluoroalkylation of electron-rich and electron-deficient substrates. The 2-pyridone moiety attached to the radical may influence its reactivity and selectivity compared to other sources of tetrafluoroethyl radicals.

The development of reagents like this compound is part of a broader effort to create a toolbox of fluoroalkylation reagents with diverse reactivity profiles, allowing for the strategic introduction of fluorinated motifs into complex molecules.

An in-depth exploration of the advanced synthetic methodologies for creating N-substituted 2-pyridones and their fluoroalkylated analogs reveals a landscape rich with innovative, transition metal-catalyzed techniques. These methods offer powerful tools for constructing and functionalizing the 2-pyridone core, a structural motif of significant interest in medicinal chemistry and materials science. This article delves into the nuances of these synthetic strategies, with a particular focus on the regioselective challenges inherent in the synthesis of these valuable compounds.

Advanced Applications in Chemical Research and Development

2-Pyridone Scaffolds as Versatile Building Blocks in Organic Synthesis

The 2-pyridone motif is a privileged structure in organic synthesis, primarily due to its synthetic accessibility and the diverse reactivity it offers. nih.govresearchgate.netrsc.org The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group, along with several reactive carbon positions, allows for a multitude of chemical transformations. The introduction of the N-tetrafluorobromoethane group further enhances the synthetic utility of the 2-pyridone scaffold. This substituent can be a source of tetrafluoroethyl radicals, opening avenues for novel functionalization reactions.

The synthesis of N-substituted 2-pyridones can be challenging, often leading to mixtures of N- and O-alkylation products. researchgate.netrsc.org However, methods for the selective N-alkylation of 2-pyridones have been developed, including procedures that could be adapted for the synthesis of 2-Pyridone-N-tetrafluorobromoethane. rsc.orgacs.org Once formed, this compound can serve as a key intermediate for introducing the tetrafluoroethylpyridone moiety into more complex molecules. The development of one-pot synthesis procedures for substituted 2-pyridones further highlights the efficiency and adaptability of this scaffold in synthetic strategies. acs.org

The inherent biological activity of many 2-pyridone derivatives makes them attractive targets for medicinal chemistry. researchgate.netingentaconnect.comnih.gov They are found in numerous natural products and have been investigated for a range of therapeutic applications. nih.govnih.gov The incorporation of fluorine atoms, as in the tetrafluoroethane (B1211177) group, is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, this compound represents a valuable building block for the creation of novel pharmaceutical candidates with potentially enhanced properties.

Role in Coordination Chemistry and Materials Science

The coordination chemistry of 2-pyridone and its derivatives is rich and varied, with the pyridone ring acting as a versatile ligand for a wide range of metal ions. wikipedia.orgrsc.org This versatility extends to the development of advanced materials such as metal-organic frameworks (MOFs).

Ligand Design for Metal Complexes in Catalysis Research

2-Pyridone derivatives are effective ligands in the design of metal complexes for catalysis. wikipedia.orgacs.orgnih.govnih.gov The deprotonated form, 2-pyridonate, can coordinate to metal centers through both the nitrogen and oxygen atoms, acting as a bidentate chelating or bridging ligand. rsc.org The electronic properties of the 2-pyridone ligand can be fine-tuned by introducing substituents on the ring or at the nitrogen atom.

The N-tetrafluorobromoethane substituent in this compound can significantly influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. The strong electron-withdrawing nature of the tetrafluoroethyl group can modulate the electron density at the metal center, potentially enhancing catalytic performance in various reactions. For instance, palladium complexes bearing 2-pyridone ligands have been shown to be effective catalysts for C-H activation reactions, and the electronic tuning of the ligand is crucial for the reaction's success. acs.orgnih.govnih.gov

The ability of the N-tetrafluorobromoethane group to act as a source of radicals under certain conditions could also be exploited in catalytic processes. This could enable novel radical-based cross-coupling reactions or other transformations mediated by the resulting metal complex.

Precursors for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. 2-Pyridone derivatives have been utilized as building blocks for the synthesis of MOFs, often in combination with other ligands like polycarboxylates. acs.orguniversityofgalway.iersc.org

While direct use of this compound as a primary linker in MOF synthesis might be challenging due to the potential reactivity of the C-Br bond, it can be envisioned as a functional component. For example, it could be incorporated as a secondary ligand or post-synthetically attached to a pre-formed MOF. The introduction of fluorinated groups within the pores of a MOF can alter its properties, such as gas sorption selectivity and hydrophobicity.

A more direct application involves the synthesis of N-amino-2-pyridone derivatives which have been successfully used in the synthesis of MOFs. acs.org This suggests that functionalized 2-pyridones are viable precursors for creating these advanced materials. The development of MOFs containing phosphorous acid functional groups for the synthesis of N-amino-2-pyridone derivatives further underscores the synergy between 2-pyridone chemistry and MOF engineering. acs.org

Chemical Biology Applications

The unique properties of 2-pyridone derivatives, including their structural resemblance to nucleobases and their ability to participate in hydrogen bonding, make them valuable tools in chemical biology. nih.govdiva-portal.org Fluorinated derivatives, in particular, are of interest for developing probes and imaging agents.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological processes in their native environment. The 2-pyridone scaffold can be functionalized to create probes that interact with specific biological targets. The introduction of the N-tetrafluoroethyl group can enhance the probe's properties, such as its cell permeability and metabolic stability.

The radical-generating capability of the N-tetrafluorobromoethane moiety could be harnessed to design activity-based probes. Such probes could react covalently with their target upon activation, allowing for its identification and characterization. Furthermore, the development of ring-fused 2-pyridones as antibacterial agents that inhibit pili assembly in uropathogenic Escherichia coli highlights the potential of this scaffold in designing molecules to interrogate and modulate bacterial virulence. diva-portal.org

Fluorophore Integration for Cellular Imaging Research (e.g., endoplasmic reticulum targeting)

Fluorescent molecules, or fluorophores, are indispensable for visualizing cellular structures and processes. 2-Pyridone derivatives have been successfully developed as fluorophores for cellular imaging. rsc.org Specifically, bicyclic 2-pyridone derivatives have been synthesized and shown to be effective for imaging the endoplasmic reticulum (ER). rsc.org These fluorophores exhibit bright emission and high targeting specificity.

Mechanistic Investigations of Antimicrobial Activities (e.g., enzyme inhibition, molecular pathways)

While direct studies on the antimicrobial mechanisms of this compound are not extensively documented, the broader class of 2-pyridone derivatives, which can be synthesized using this reagent, has been the subject of significant research. These investigations provide a foundational understanding of the likely pathways through which N-tetrafluoroethylated 2-pyridones may exert their antimicrobial effects. The introduction of the N-tetrafluoroethyl group is anticipated to enhance properties such as membrane permeability and metabolic stability, potentially amplifying the core antimicrobial activities of the 2-pyridone scaffold.

The antimicrobial action of 2-pyridone derivatives is often multifaceted. One of the key mechanisms identified is the inhibition of essential bacterial enzymes. For instance, certain functionalized 2-pyridones have been shown to target DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov Molecular docking studies have suggested that these compounds can establish interactions with key residues in the enzyme's active site, such as Ser84 and Glu88 in the GyrA subunit and Arg458 and Asp437 in the GyrB subunit, effectively hindering its function. nih.gov

Another explored mechanism for related heterocyclic compounds involves the disruption of the bacterial cell membrane. Some alkyl pyridinol compounds, which share a core structural motif, have been observed to cause deformation and disruption of the staphylococcal membrane, indicating a membrane-associated mechanism of action. mdpi.com It is plausible that derivatives of this compound could exhibit similar behavior, with the fluorinated alkyl chain facilitating insertion into and perturbation of the lipid bilayer.

Furthermore, ring-fused 2-pyridone structures have demonstrated bactericidal activity against non-dividing stationary phase enterococcal cells, a mechanism mediated by the Atn autolysin and the GelE protease. nih.govnih.gov This suggests that N-substituted 2-pyridones could interfere with cellular processes beyond active growth, a valuable trait for combating persistent infections. The antimicrobial activity of various 2-pyridone derivatives against pathogenic bacteria is well-documented, with many compounds showing promising minimum inhibitory concentrations (MICs). mdpi.com For example, certain N-phenacyl-2-pyridones have shown significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

| Compound Class | Target Organism | Observed Mechanism/Activity | Reference |

|---|---|---|---|

| Functionalized 2-Pyridone-3-carboxylic acids | S. aureus | DNA Gyrase Inhibition | nih.gov |

| Ring-fused 2-Pyridones | Enterococcus faecalis (stationary phase) | Mediation by Atn autolysin and GelE protease | nih.govnih.gov |

| Dihydrothiazolo ring-fused 2-pyridones | Streptococcus pyogenes | Eradication of mature biofilms | biorxiv.org |

| Alkyl Pyridinols | S. aureus | Disruption of cell membrane | mdpi.com |

| N-phenacyl-2-pyridones | S. aureus, P. aeruginosa | Inhibition of growth | nih.gov |

Late-Stage Functionalization and Chemical Diversification Strategies

This compound is primarily recognized as a radical source of the 2-pyridone tetrafluoroethyl moiety. This characteristic positions it as a valuable reagent for late-stage functionalization (LSF) and chemical diversification, allowing for the introduction of the N-tetrafluoroethyl-2-pyridone group into complex molecules at a late step in a synthetic sequence. LSF is a powerful strategy in medicinal chemistry for rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR).

The utility of such a reagent lies in its ability to participate in reactions that form a new bond between the nitrogen of the pyridone and a carbon atom of a substrate molecule, with the concomitant transfer of the tetrafluoroethyl group. While specific protocols employing this compound are emerging, the general strategies for LSF of pyridone-containing scaffolds provide a blueprint for its application. These strategies often involve C-H activation or cross-coupling reactions.

For instance, the diversification of pyridine-containing bioactive molecules can be achieved through various photocatalytic methods. researchgate.net These reactions enable the introduction of alkyl and aminoalkyl groups at specific positions on the pyridine (B92270) ring. It is conceivable that a radical generated from this compound could participate in similar photoredox-catalyzed reactions to achieve N-alkylation of diverse substrates.

Furthermore, electrochemical approaches have been developed for the LSF of the 4-amino-2-pyridone chemotype, allowing for the decoration of the scaffold in a site-selective manner. rsc.org The development of methods to utilize radical precursors like this compound in electro-synthetic protocols would represent a significant advancement in the diversification of this important class of heterocycles. The ability to install a fluorinated moiety like the tetrafluoroethyl group is particularly desirable, as fluorine substitution is known to favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The diversification of the 2-pyridone core is crucial for generating libraries of compounds for biological screening. nih.gov Methodologies that allow for the modification of the pyridone ring at various positions are highly sought after. The use of a reagent like this compound would add to the toolbox of chemists by providing a direct route to N-tetrafluoroethylated derivatives, which can then be further functionalized at the C3, C4, C5, or C6 positions of the pyridone ring.

| LSF Strategy | Substrate Class | Potential Application of this compound | Reference |

|---|---|---|---|

| Photocatalytic Alkylation | Pyridine-containing bioactive molecules | As a radical source for N-tetrafluoroethylation | researchgate.net |

| Electrochemical LSF | 4-amino-2-pyridone chemotype | Potential for electro-synthetic N-alkylation | rsc.org |

| Tandem C-H Fluorination/SNAr | Multisubstituted pyridines | Could be used to build complexity on the pyridone ring prior to N-functionalization | nih.gov |

| Reductive Couplings | Macrocyclic peptides with pyridinium (B92312) moiety | As a building block for complex peptide analogues | nih.gov |

Emerging Trends and Future Research Directions

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, including fluorinated compounds. Future research will undoubtedly focus on developing more environmentally benign and efficient methods for producing 2-Pyridone-N-tetrafluorobromoethane and its derivatives.

Another key area is the use of visible-light photoredox catalysis . This technique utilizes light energy to drive chemical reactions under mild conditions, often at room temperature, avoiding the need for harsh reagents and high temperatures. acs.orgmdpi.com Photoredox catalysis has proven effective for various fluoroalkylation reactions, providing a powerful tool for introducing fluorinated moieties onto organic scaffolds. acs.orgnih.gov The development of photoredox-catalyzed methods for the N-tetrafluoroethylation of 2-pyridone would represent a significant advancement in green synthesis.

Furthermore, a shift towards fluorous mixture synthesis (FMS) and fluorous solid-phase extraction (F-SPE) could revolutionize the purification process. researchgate.net These techniques utilize fluorous tags to simplify the separation of products from reaction mixtures, reducing the reliance on traditional, solvent-intensive chromatography. researchgate.net

| Synthetic Strategy | Green Chemistry Advantages | Relevance to this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, energy efficiency. nih.govrsc.org | Sustainable synthesis of the 2-pyridone core structure. eurekaselect.com |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, reduced energy consumption, high selectivity. acs.orgmdpi.com | Greener installation of the tetrafluoroethyl group. nih.gov |

| Fluorous Separation Techniques | Reduced solvent usage, simplified purification. researchgate.net | Eco-friendly isolation of the final product. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to accelerate the discovery and optimization of novel chemical entities and reactions. gcande.orgbeilstein-journals.org For a molecule like this compound, these computational tools offer several exciting future prospects.

ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes , including yield and selectivity, with increasing accuracy. beilstein-journals.orgeurekalert.org This predictive power can guide chemists in selecting the optimal conditions for synthesizing this compound, minimizing the need for extensive empirical screening and thus saving time and resources. acs.orgyoutube.com

Platforms like the "chemical reactome," which combine high-throughput automated experimentation with AI, can map the complex relationships between reactants, reagents, and reaction outcomes. appliedclinicaltrialsonline.com Such a data-driven approach could uncover novel and more efficient synthetic routes to N-polyfluoroalkylated pyridones.

Furthermore, AI and ML can aid in the design of novel catalysts and reagents. By analyzing vast datasets of catalytic processes, machine learning models can identify key structural features that lead to high activity and selectivity, guiding the rational design of new catalysts for fluoroalkylation reactions. gcande.org These predictive models can also help in understanding the intricate reactivity of fluoroalkyl halides, enabling the design of safer and more effective reagents. eurekalert.orgresearchgate.net

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Faster optimization of synthetic conditions, leading to higher yields and purity. beilstein-journals.orgacs.org |

| Automated Synthesis Platforms | Discovery of novel and more efficient synthetic pathways. appliedclinicaltrialsonline.com |

| Catalyst and Reagent Design | Rational design of highly efficient catalysts for fluoroalkylation. gcande.org |

| Reactivity Modeling | Enhanced understanding and prediction of the reactivity of the tetrafluoroethyl bromide moiety. eurekalert.org |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The unique electronic properties of the tetrafluoroethyl group in this compound open the door to exploring novel reactivity patterns and developing innovative catalytic systems.

Photoredox catalysis is again at the forefront, enabling the generation of fluoroalkyl radicals under exceptionally mild conditions. acs.orgnih.gov This allows for a wide range of transformations that are often difficult to achieve with traditional methods. The development of dual catalytic systems, for instance combining a photoredox catalyst with a transition metal catalyst like copper or nickel, could unlock new cross-coupling reactions for creating C-C bonds with the tetrafluoroethyl group. mdpi.comacs.org

The concept of radical sorting in cross-coupling reactions is another exciting frontier. This strategy allows for the selective coupling of two different radical species, which could be applied to the reaction of the tetrafluoroethyl radical generated from this compound with other organic radicals. acs.org

Research into fluoroalkyl amino reagents (FARs) could also provide new synthetic routes to a variety of fluorinated heterocycles, potentially including novel analogs of 2-pyridone. nih.gov Additionally, exploring reactions like the Pummerer-type reaction of activated sulfoxides with fluorinated pyridines could lead to new methods for N-alkylation. nih.gov

| Catalytic System / Reactivity | Description | Potential Application |

| Dual Photoredox/Transition Metal Catalysis | Combines light-driven radical generation with transition metal cross-coupling. mdpi.com | Novel C-C bond formation with the tetrafluoroethyl group. |

| Radical Sorting Cross-Coupling | Selective coupling of two distinct radical species. acs.org | Controlled and selective functionalization. |

| Fluoroalkyl Amino Reagents (FARs) | Reagents for the introduction of fluoroalkyl groups onto heterocycles. nih.gov | Synthesis of novel fluorinated 2-pyridone analogs. |

Expansion of Chemical Biology Tools based on this compound and Analogs

The intersection of fluorine chemistry and chemical biology offers tremendous potential for developing new tools to probe and manipulate biological systems. The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable biological properties, while the introduction of fluorine can enhance metabolic stability and cell permeability. nih.govacs.orgnih.gov

A key area of future research will be the development of bioorthogonal probes based on this compound. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. acs.orgyoutube.com The tetrafluoroethyl bromide moiety could serve as a reactive handle for "click" reactions, allowing the 2-pyridone core to be attached to biomolecules for imaging or therapeutic purposes. nih.gov

The creation of fluorogenic probes is another exciting direction. These are molecules that are initially non-fluorescent but become fluorescent upon reacting with a specific biological target. nih.govacs.org By designing analogs of this compound that exhibit this "turn-on" fluorescence, researchers could develop highly sensitive tools for detecting specific enzymes or other biomolecules in living cells. acs.org

The unique properties of fluorinated compounds also make them valuable for creating probes for 19F Magnetic Resonance Imaging (MRI) , offering a non-invasive way to visualize biological processes. The development of 2-pyridone-based probes containing the tetrafluoroethyl group could lead to new diagnostic agents.

| Chemical Biology Application | Principle | Future Prospect for this compound |

| Bioorthogonal Probes | Chemically inert probes that react selectively with a specific partner in a biological environment. acs.org | Tagging and tracking biomolecules in living cells. nih.gov |

| Fluorogenic "Turn-On" Probes | Probes that become fluorescent upon reaction with a biological target. nih.govacs.org | Highly sensitive detection of specific enzymes or biomarkers. |

| 19F MRI Probes | Probes containing fluorine that can be detected by MRI for non-invasive imaging. | Development of novel diagnostic imaging agents. |

Q & A

Q. Table 1: GHS Classification and Precautions

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Corrosion | 1C | P280 (wear protective gloves/clothing) |

| Eye Damage | 1 | P280 (use face shields) |

| Acute Oral Toxicity | 4 | P270 (no eating/drinking in lab) |

Basic: Which analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Use NMR to confirm fluorine environments and NMR for proton assignments (e.g., pyridone ring protons) .

- Gas Chromatography-Mass Spectrometry (GC-MS):

- Analyze volatility and fragmentation patterns; compare with reference libraries .

- Elemental Analysis (EA):

- Verify C, H, N, Br, and F percentages (deviation >0.3% indicates impurities).

Q. Table 2: Key Analytical Parameters

| Technique | Key Parameters | Application |

|---|---|---|

| NMR | δ -120 to -130 ppm (CF groups) | Fluorine bonding confirmation |

| GC-MS | Column: DB-5MS; Temp: 50–300°C | Purity assessment |

Advanced: How to address contradictions in reported reactivity data (e.g., nucleophilic substitution rates)?

Methodological Answer:

- Systematic Review Framework:

- Conduct a literature review using Boolean operators (e.g., "this compound AND kinetics") across PubMed, Scopus, and Web of Science .

- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, solvent polarity control).

- Analyze discrepancies using meta-regression (e.g., solvent effects, temperature gradients).

- Experimental Replication:

- Reproduce conflicting studies under controlled conditions (e.g., anhydrous DMF, 25°C).

Advanced: What methodologies assess thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA):

- Heat samples at 10°C/min under N; monitor mass loss (degradation onset >150°C suggests stability ).

- Differential Scanning Calorimetry (DSC):

- Identify exothermic/endothermic events (e.g., decomposition peaks).

- Computational Modeling:

- Use DFT (Density Functional Theory) to predict bond dissociation energies (B3LYP/6-31G* basis set).

Q. Table 3: Thermal Analysis Parameters

| Method | Conditions | Key Output |

|---|---|---|

| TGA | N atmosphere, 25–400°C | % Mass loss vs. temperature |

| DSC | Heating rate: 5°C/min | Enthalpy of decomposition |

Basic: What synthetic routes yield this compound with high efficiency?

Methodological Answer:

- Stepwise Bromination:

- React 2-pyridone with tetrafluorobromoethane (1:1.2 molar ratio) in THF at 0°C for 24 hours .

- Monitor progress via TLC (R = 0.5 in ethyl acetate/hexane 3:7).

- Catalytic Optimization:

- Test Pd(PPh) (1 mol%) to reduce side products (e.g., di-brominated derivatives) .

Advanced: How to design experiments probing reaction mechanisms (e.g., radical vs. polar pathways)?

Methodological Answer:

- Radical Trapping:

- Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench radical intermediates; monitor yield drop via GC-MS .

- Isotopic Labeling:

- Synthesize -labeled 2-pyridone to track oxygen transfer in hydrolysis steps.

- Kinetic Isotope Effect (KIE):

- Compare / using deuterated solvents (CD vs. CH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.